1,1,1-Trifluoropropan-2-yl trifluoromethanesulfonate 1,1,1-Trifluoropropan-2-yl trifluoromethanesulfonate
Brand Name: Vulcanchem
CAS No.: 212556-43-9
VCID: VC3396184
InChI: InChI=1S/C4H4F6O3S/c1-2(3(5,6)7)13-14(11,12)4(8,9)10/h2H,1H3
SMILES: CC(C(F)(F)F)OS(=O)(=O)C(F)(F)F
Molecular Formula: C4H4F6O3S
Molecular Weight: 246.13 g/mol

1,1,1-Trifluoropropan-2-yl trifluoromethanesulfonate

CAS No.: 212556-43-9

Cat. No.: VC3396184

Molecular Formula: C4H4F6O3S

Molecular Weight: 246.13 g/mol

* For research use only. Not for human or veterinary use.

1,1,1-Trifluoropropan-2-yl trifluoromethanesulfonate - 212556-43-9

Specification

CAS No. 212556-43-9
Molecular Formula C4H4F6O3S
Molecular Weight 246.13 g/mol
IUPAC Name 1,1,1-trifluoropropan-2-yl trifluoromethanesulfonate
Standard InChI InChI=1S/C4H4F6O3S/c1-2(3(5,6)7)13-14(11,12)4(8,9)10/h2H,1H3
Standard InChI Key CCCKOEYCRHBDDH-UHFFFAOYSA-N
SMILES CC(C(F)(F)F)OS(=O)(=O)C(F)(F)F
Canonical SMILES CC(C(F)(F)F)OS(=O)(=O)C(F)(F)F

Introduction

1,1,1-Trifluoropropan-2-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C₄H₄F₆O₃S and the CAS number 212556-43-9. It is also known as Trifluoromethanesulfonic acid 2,2,2-trifluoro-1-methylethyl ester. This compound is a triflate ester, which is a class of compounds known for their strong leaving group properties, making them useful in various organic synthesis reactions.

Chemical Reactivity

  • Triflate esters are highly reactive and are often used as intermediates in organic synthesis, particularly in reactions involving nucleophilic substitution.

Synthesis

  • The synthesis of 1,1,1-trifluoropropan-2-yl trifluoromethanesulfonate typically involves the reaction of 1,1,1-trifluoropropan-2-ol with trifluoromethanesulfonic anhydride in the presence of a base.

  • An example of its use in synthesis is found in a patent related to Spleen Tyrosine Kinase (Syk) inhibitors, where it is used as a starting material for further transformations .

Applications

  • Organic Synthesis: It serves as a versatile intermediate due to its reactive triflate group.

  • Pharmaceutical Research: Involved in the synthesis of compounds with potential therapeutic applications, such as Syk inhibitors .

Hazard Classification

  • GHS Classification:

    • H302: Harmful if swallowed.

    • H314: Causes severe skin burns and eye damage.

    • H315: Causes skin irritation.

    • H317: May cause an allergic skin reaction.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation .

Handling Precautions

  • Requires careful handling due to its corrosive and irritating properties. Protective equipment and proper ventilation are recommended.

Chemical Stability

  • Triflate esters are generally stable under normal conditions but can decompose under high temperatures or in the presence of strong nucleophiles.

Stereochemistry

Data Table: Key Information

PropertyDescription
Molecular FormulaC₄H₄F₆O₃S
CAS Number212556-43-9
EC Number829-683-0
HazardsHarmful if swallowed, causes severe skin burns and eye damage
ApplicationsOrganic synthesis, pharmaceutical research

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